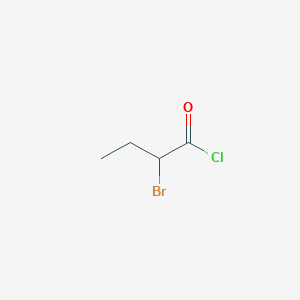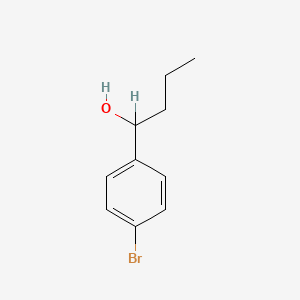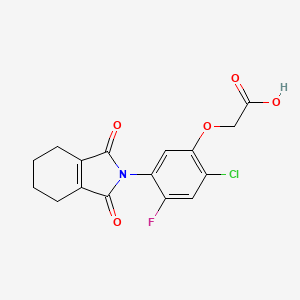
1-Butanesulfonyl chloride
Overview
Description
1-Butanesulfonyl chloride is an organic compound with the molecular formula C₄H₉ClO₂S. It is a clear, colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Mechanism of Action
Target of Action
1-Butanesulfonyl chloride is a compound with the molecular formula CH3(CH2)3SO2Cl . It primarily targets the respiratory system
Mode of Action
It is known to be used in the preparation of various compounds such as ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Pharmacokinetics
It has a boiling point of 80-81 °C/9 mmHg (lit.) and a density of 1.208 g/mL at 25 °C (lit.) . These properties may influence its bioavailability.
Result of Action
It has been used as an antimicrobial agent that inhibits the production of inflammatory substances . It has also been shown to inhibit acetylcholinesterase activity and the growth of cancer cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture . Therefore, it should be stored and handled in a dry environment to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Butanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes and proteins, including acetylcholinesterase, which it inhibits. This inhibition is crucial as it prevents the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission . Additionally, this compound is involved in the cross-linking of proteins, which can alter their function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the growth of cancer cells in vitro by interfering with cell signaling pathways and gene expression . This compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It forms sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can decompose in the presence of water . Long-term exposure to this compound has been observed to cause sustained inhibition of enzyme activity and prolonged effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
This compound is involved in metabolic pathways that include the synthesis and degradation of sulfonamides. It interacts with enzymes such as sulfonamide synthase and acetylcholinesterase, affecting their activity and the overall metabolic flux . This compound can also influence the levels of metabolites involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its biochemical activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is crucial for its role in enzyme inhibition and gene expression regulation .
Preparation Methods
1-Butanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of butanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Butanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form butanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to butanesulfonyl hydrazide using hydrazine.
Common reagents used in these reactions include amines, water, and hydrazine. The major products formed are sulfonamides, butanesulfonic acid, and butanesulfonyl hydrazide .
Scientific Research Applications
1-Butanesulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
1-Butanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride:
Methanesulfonyl chloride: Similar in reactivity but has a simpler structure with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more reactive in electrophilic aromatic substitution reactions.
This compound is unique due to its four-carbon alkyl chain, which provides different steric and electronic properties compared to its simpler or more complex counterparts .
Properties
IUPAC Name |
butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIIKBPDQQQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044883 | |
| Record name | Butane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, light yellow, or light orange liquid; [Acros Organics MSDS] | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.5 [mmHg] | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2386-60-9 | |
| Record name | Butanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63US19408H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cyclization reaction observed in hydroxyalkanesulfonyl chlorides?
A1: Hydroxyalkanesulfonyl chlorides, particularly 3-hydroxy-1-propanesulfonyl chloride and 4-hydroxy-1-butanesulfonyl chloride, demonstrate a propensity to cyclize into their corresponding sultones [1, 2]. This intramolecular cyclization is influenced by factors such as solvent polarity and the presence of bases like triethylamine. The rate of cyclization varies depending on the length of the carbon chain. For instance, 4-hydroxy-1-butanesulfonyl chloride (1c) cyclizes readily in polar solvents with a half-life of approximately 20 minutes in water [1]. This cyclization tendency highlights the reactivity of these compounds and their potential as intermediates in organic synthesis.
Q2: How does the structure of a hydroxyalkanesulfonyl chloride influence its reactivity?
A2: The position of the hydroxyl group significantly affects the reactivity of hydroxyalkanesulfonyl chlorides. Research suggests that 4-hydroxy-1-butanesulfonyl chloride (1c) cyclizes more readily compared to 3-hydroxy-1-propanesulfonyl chloride (1b) [2]. This difference in reactivity can be attributed to the proximity of the hydroxyl group to the sulfonyl chloride moiety. The closer proximity in 1c facilitates intramolecular interactions and promotes faster cyclization. Understanding this structure-reactivity relationship is crucial for predicting the behavior of similar compounds and designing synthetic strategies.
Q3: Can you elaborate on the different reaction pathways observed for 3-hydroxy-1-propanesulfonyl chloride and 4-hydroxy-1-butanesulfonyl chloride in the presence of triethylamine?
A3: While both 3-hydroxy-1-propanesulfonyl chloride (1b) and 4-hydroxy-1-butanesulfonyl chloride (1c) can undergo cyclization, their reaction pathways in the presence of triethylamine differ [2]. 1b primarily undergoes direct cyclization to form the corresponding sultone (2b), even in the presence of ethanol-d. Conversely, 1c reacts with triethylamine in ethanol-d to yield mainly ethyl 4-hydroxy-1-butanesulfonate, predominantly monodeuterated at the α-position. This suggests the intermediacy of a sulfene (6c) formed by the elimination of HCl from 1c by triethylamine [2]. These contrasting pathways showcase the influence of both the hydroxyl group's position and reaction conditions on the reactivity of hydroxyalkanesulfonyl chlorides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Aminoethyl)thio]ethan-1-ol](/img/structure/B1265784.png)







![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)




